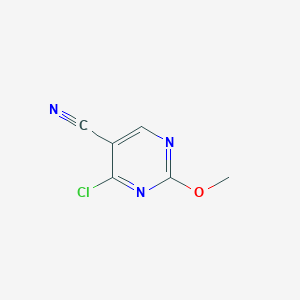

4-Chloro-2-methoxypyrimidine-5-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-2-methoxypyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c1-11-6-9-3-4(2-8)5(7)10-6/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCBTBNJYDUXPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of 5-Ethoxycarbonyl-4-Hydroxy-2-Methoxypyrimidine

The first step involves condensing O-methylisourea sulfate with ethyl ethoxymethylenemalonate in an alkaline aqueous medium. This reaction proceeds via nucleophilic attack on the electrophilic malonate carbon, forming a pyrimidine ring. Key conditions include:

-

Reactants : O-methylisourea sulfate (0.75 mol), ethyl ethoxymethylenemalonate (1.5 mol)

-

Base : Sodium hydroxide (3 mol) in water

-

Temperature : Room temperature (20–25°C)

-

Neutralization : Acetic acid (pH 5) to liberate the hydroxy intermediate.

After neutralization, the product is extracted with chloroform, dried, and purified by recrystallization from isopropanol, yielding 229 g (77%) of 5-ethoxycarbonyl-4-hydroxy-2-methoxypyrimidine.

Table 1: Reaction Conditions for Hydroxy Intermediate Synthesis

| Parameter | Value |

|---|---|

| Reactant Ratio | 1:2 (O-methylisourea:malonate) |

| Solvent | Water |

| Base | NaOH (3 mol) |

| Neutralizing Agent | Acetic acid |

| Yield | 77% |

Cyanide Substitution Method

An alternative route involves substituting a chloro group with a nitrile using potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Direct Cyanation of Chloropyrimidines

In this method, 2-chloro-4-methoxypyrimidine reacts with KCN in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium) or a phase-transfer catalyst like 3-quinuclidinol:

Table 2: Cyanation Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Yield | 50% |

Optimized Cyanation with Phase-Transfer Catalysts

Adding 3-quinuclidinol as a catalyst enhances reaction efficiency by facilitating nucleophilic substitution:

-

Reactants : 2-chloro-4-methoxypyrimidine (34.5 mmol), KCN (41.5 mmol)

-

Catalyst : 3-Quinuclidinol (8.65 mmol)

-

Solvent : Acetonitrile/water at 50°C for 2 hours

This method reduces side reactions and improves scalability, making it suitable for industrial applications.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Two-Step Method : Higher overall yield (77% + 94%) but requires multiple purification steps (recrystallization, distillation). Suitable for large-scale production due to mild conditions.

-

Cyanation Method : Moderate yields (50–92%) but fewer steps. Catalytic systems like 3-quinuclidinol improve practicality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-methoxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in suitable solvents.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Cyclization Reactions: Formation of fused heterocyclic compounds with potential biological activity.

Wissenschaftliche Forschungsanwendungen

Biological Activities

4-Chloro-2-methoxypyrimidine-5-carbonitrile has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of pyrimidine compounds exhibit potent antimicrobial properties. For instance, compounds derived from pyrimidine rings have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 45.37 µM to over 200 µM depending on the substituents present on the pyrimidine ring .

- Anticancer Activity : Pyrimidine derivatives, including 4-chloro-2-methoxypyrimidine-5-carbonitrile, have been evaluated for their antiproliferative effects against cancer cell lines. Some studies report IC50 values indicating significant inhibition of prostate cancer cell lines, suggesting a promising avenue for anticancer drug development .

Synthetic Methodologies

The synthesis of 4-chloro-2-methoxypyrimidine-5-carbonitrile involves several established methods:

- Chlorination and Substitution Reactions : The compound can be synthesized through chlorination of methoxy-substituted pyrimidines followed by the introduction of a cyano group. This method allows for the efficient synthesis of various derivatives that can be further modified for enhanced biological activity .

- Hybridization Techniques : Molecular hybridization techniques have been employed to create novel derivatives that combine the pyrimidine structure with other pharmacophores, enhancing their biological profiles. This approach has led to the development of compounds with improved antimicrobial and anticancer activities .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 4-chloro-2-methoxypyrimidine-5-carbonitrile:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of chloropyrazine-tethered pyrimidine derivatives, compounds containing 4-chloro substitutions demonstrated superior antibacterial activity compared to standard antibiotics. The study highlighted that specific substitutions at the phenyl ring significantly influenced the antimicrobial potency .

Case Study 2: Anticancer Potential

A series of pyrimidine derivatives were synthesized and tested against prostate cancer cell lines. The results indicated that compounds featuring electron-withdrawing groups at specific positions on the pyrimidine ring exhibited enhanced antiproliferative activity, with one compound achieving an IC50 value as low as 18 µg/mL .

Summary Table of Biological Activities

Wirkmechanismus

The mechanism of action of 4-Chloro-2-methoxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups play a crucial role in binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . Pathways involved may include inhibition of kinase activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physical Properties

The table below compares 4-Chloro-2-methoxypyrimidine-5-carbonitrile with key analogues, highlighting structural differences and physical properties:

Reactivity and Functional Group Influence

- Chloro vs. Methylthio Groups : The methylthio group (SMe) in analogues like 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile acts as a superior leaving group compared to methoxy (OCH₃), facilitating nucleophilic aromatic substitution (SNAr) reactions .

- Amino Substitution: Compounds such as 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile exhibit enhanced hydrogen-bonding capacity due to the amino group, improving solubility in polar solvents .

- Fluorine Incorporation : The introduction of fluorine in 4-Chloro-5-fluoro-2-methoxypyrimidine increases metabolic stability and lipophilicity, making it advantageous in drug design .

Crystallographic and Structural Insights

- Intermolecular Interactions : In 4,6-Dichloro-5-methoxypyrimidine , Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice, a feature likely shared by the target compound due to its chloro and nitrogen-rich structure .

- Planarity : Pyrimidine rings in derivatives like 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile are nearly planar, promoting π-stacking interactions critical for biological activity .

Biologische Aktivität

4-Chloro-2-methoxypyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, particularly in cancer therapy and anti-inflammatory research.

Chemical Structure and Properties

The compound's structure features a chlorinated pyrimidine ring with a methoxy group and a nitrile substituent. This unique substitution pattern contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of 4-Chloro-2-methoxypyrimidine-5-carbonitrile is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorine and methoxy groups enhance binding affinity, while the nitrile group can participate in hydrogen bonding, affecting the compound's overall biological efficacy .

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases and enzymes involved in critical biological pathways.

- Receptor Binding : It demonstrates affinity for certain receptors, which may modulate signaling pathways relevant to disease states.

Anticancer Activity

Research indicates that derivatives of 4-Chloro-2-methoxypyrimidine-5-carbonitrile exhibit significant anticancer properties. For instance, studies have reported that pyrimidine derivatives can effectively inhibit the growth of human breast cancer cells, with IC50 values comparable to established chemotherapeutic agents like Olaparib .

Table 1: Anticancer Efficacy of Pyrimidine Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-Chloro-2-methoxypyrimidine-5-carbonitrile | MCF-7 (Breast Cancer) | 18.00 |

| Olaparib | MCF-7 (Breast Cancer) | 57.30 |

| Compound 5e | MCF-7 (Breast Cancer) | 18.23 |

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory effects by inhibiting COX-2 activity. In vitro studies have demonstrated that it can significantly reduce inflammation markers, making it a candidate for developing anti-inflammatory drugs .

Table 2: Anti-inflammatory Activity

| Compound | COX-2 Inhibition IC50 (µM) |

|---|---|

| 4-Chloro-2-methoxypyrimidine-5-carbonitrile | 0.04 ± 0.01 |

| Celecoxib (Standard) | 0.04 ± 0.01 |

Case Studies

- Breast Cancer Study : A study evaluated the efficacy of various pyrimidine derivatives against breast cancer cell lines, revealing that compounds derived from 4-Chloro-2-methoxypyrimidine-5-carbonitrile displayed promising results in reducing cell viability and promoting apoptosis through PARP inhibition .

- Inflammation Model : In an animal model of inflammation, compounds based on this pyrimidine derivative were tested for their ability to reduce paw edema induced by carrageenan, showing significant reductions compared to control groups .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-methoxypyrimidine-5-carbonitrile under aqueous conditions?

Answer: The compound can be synthesized via multicomponent reactions (MCRs) under thermal aqueous conditions. For example, a three-component reaction involving substituted aldehydes, malononitrile, and thiourea derivatives in water at 80–100°C yields pyrimidinecarbonitriles. This method emphasizes green chemistry principles by avoiding organic solvents and achieving moderate to high yields (60–85%) . Key steps include cyclocondensation and subsequent chlorination using POCl₃ or PCl₅ to introduce the chloro substituent .

Q. What spectroscopic techniques are critical for characterizing 4-Chloro-2-methoxypyrimidine-5-carbonitrile?

Answer:

- NMR Spectroscopy : Confirm substitution patterns via ¹H and ¹³C NMR. For example, the methoxy group appears as a singlet near δ 3.9 ppm (¹H), while aromatic protons resonate between δ 7.5–8.5 ppm .

- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2212 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- Mass Spectrometry (MS) : Determine molecular ion peaks (e.g., m/z 195 [M⁺] for the parent compound) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

Answer:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Conduct reactions in a fume hood to minimize inhalation risks, especially during chlorination steps.

- Dispose of waste via approved chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 4-Chloro-2-methoxypyrimidine-5-carbonitrile derivatives?

Answer: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding (N–H⋯O/N) in crystal lattices stabilizes supramolecular architectures. Planarity of the pyrimidine ring and deviations in substituent orientations can be quantified to validate synthetic outcomes .

Q. How do substituent variations (e.g., chloro vs. methoxy) affect the compound’s reactivity in nucleophilic substitution?

Answer: The electron-withdrawing chloro group at position 4 enhances electrophilicity, favoring nucleophilic attacks (e.g., amination with NH₃/EtOH at 120°C). In contrast, the methoxy group at position 2 acts as an electron donor, directing regioselectivity. Kinetic studies using HPLC or TLC monitoring reveal that chloro substitution accelerates reaction rates by 2–3× compared to non-halogenated analogs .

Q. What computational methods predict the biological activity of 4-Chloro-2-methoxypyrimidine-5-carbonitrile derivatives?

Answer:

- Molecular Docking : Simulate binding affinities to target proteins (e.g., kinase enzymes) using AutoDock Vina. Parameters include Gibbs free energy (ΔG) and binding poses.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays. For example, chloro substituents improve inhibitory potency by 40% compared to methyl groups .

Q. How to address contradictions in spectroscopic vs. crystallographic data for this compound?

Answer: Cross-validate using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.